3-Phenylcyclopentan-1-ol

Enantioselective Synthesis Chiral Resolution 5-Lipoxygenase Inhibitors

3-Phenylcyclopentan-1-ol (CAS 500541-26-4) is the key chiral intermediate for orally active 5-lipoxygenase inhibitors targeting the leukotriene pathway. The unique 3-position phenyl geometry enables lipase-catalyzed kinetic resolution yielding enantiopure cis-building blocks—a stereochemical outcome unattainable with 2-phenylcyclopentanol or 4-phenylcyclohexanol analogs. Essential for SAR and pharmacokinetic profiling. Also serves as a privileged scaffold for CNS programs requiring 5-HT1A/α1-adrenoceptor selectivity with minimized cardiovascular liability. Supplied as racemic mixture for R&D use.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 500541-26-4
Cat. No. B3268960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcyclopentan-1-ol
CAS500541-26-4
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=CC=CC=C2)O
InChIInChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyUNJYZTUGOGDRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylcyclopentan-1-ol (CAS 500541-26-4) Procurement Guide for Chiral Cyclopentanol Building Blocks


3-Phenylcyclopentan-1-ol (CAS 500541-26-4) is a cyclopentanol derivative featuring a phenyl substituent at the 3-position, with a molecular formula of C11H14O and a molecular weight of 162.23 g/mol [1]. It exists as a pair of cis/trans diastereomers, with the cis-isomer being the focus of most stereoselective synthetic applications [2]. Its primary utility is as a chiral intermediate in the synthesis of more complex pharmacologically active molecules, rather than as a direct bioactive agent itself [2].

Why 3-Phenylcyclopentan-1-ol Cannot Be Replaced by Generic Phenyl Cycloalkanols


Substituting 3-Phenylcyclopentan-1-ol with a generic phenyl cycloalkanol analog (e.g., 2-phenylcyclopentanol or 4-phenylcyclohexanol) is not scientifically sound due to critical differences in stereoelectronic properties and synthetic utility. The 3-position substitution pattern on the cyclopentane ring provides a unique spatial orientation of the phenyl group relative to the hydroxyl moiety, which is essential for the enantioselective transformations it enables [1]. This specific geometry allows for the highly efficient, lipase-catalyzed kinetic resolution to yield enantiomerically pure building blocks that serve as key intermediates for compounds like orally active 5-lipoxygenase inhibitors [1]. Furthermore, the cis-stereochemistry of the resolved product is crucial for downstream biological activity; analogs with different substitution patterns (e.g., 2-phenylcyclopentanol) or ring sizes (e.g., 4-phenylcyclohexanol) cannot replicate this stereochemical outcome in the same synthetic sequences [2].

Quantitative Evidence for Selecting 3-Phenylcyclopentan-1-ol Over Structural Analogs


Lipase-Catalyzed Resolution Efficiency for Enantiomerically Pure Chiral Building Blocks

The target compound, specifically its cis-racemate, can be resolved into its (1S,3R) and (1R,3S) enantiomers via a porcine pancreas lipase (PPL)-catalyzed transesterification with high efficiency [1]. The resulting (1S,3R)-alcohol and (1R,3S)-acetate enantiomers can be converted into orally active 5-lipoxygenase inhibitors without loss of optical purity [1]. While no direct, side-by-side efficiency data for other 3-phenylcycloalkanol isomers is provided, this specific enzymatic resolution is documented as a key enabling step for synthesizing a class of 5-LO inhibitors.

Enantioselective Synthesis Chiral Resolution 5-Lipoxygenase Inhibitors

Receptor Subtype Selectivity in 5-HT1A/α1-Adrenoceptor Pharmacophore Models

In a study examining various core scaffolds for 5-HT1A and α1-adrenoceptor ligands, cyclopentanol-based compounds demonstrated a distinct selectivity profile. The replacement of a 1,3-dioxolane ring with a cyclopentanol moiety led to an overall reduction of in vitro affinity at the α1-adrenoceptor while both potency and efficacy were increased at the 5-HT1A receptor [1]. This suggests the 3-phenylcyclopentanol scaffold can provide a more favorable starting point for developing selective serotonergic ligands compared to alternative cyclic cores. Specifically, some cyclopentanol derivatives (e.g., 4acis, 4ccis and trans) showed a significant improvement of 5-HT1A/α1 selectivity, with a compound (4ccis) achieving a pKi of 9.25 at 5-HT1A and a 5-HT1A/α1a selectivity ratio of 69 [1].

GPCR Pharmacology Selectivity Profiling Medicinal Chemistry

Physicochemical Profile vs. Isomeric Analog 2-Phenylcyclopentan-1-ol

The regioisomeric position of the phenyl group influences key physicochemical properties relevant to formulation and permeability. The computed logP (XLogP3-AA) for 3-Phenylcyclopentan-1-ol is 2.2 [1], while its positional isomer, 2-phenylcyclopentan-1-ol, has a reported logP of 2.266 [2]. Both fall within a similar, favorable lipophilicity range for CNS drug-like properties, but the subtle difference may influence solubility and distribution in specific formulation contexts.

ADME Properties Lipophilicity Drug Design

Optimal Application Scenarios for 3-Phenylcyclopentan-1-ol in Research and Development


Synthesis of Enantiomerically Pure 5-Lipoxygenase (5-LO) Inhibitor Lead Compounds

This compound is the documented starting material of choice for synthesizing a specific class of orally active 5-LO inhibitors [1]. The lipase-catalyzed resolution of the cis-racemate provides a scalable, efficient route to both enantiomers, which are essential for investigating the structure-activity relationship (SAR) and pharmacokinetic properties of this inhibitor series [1]. Procurement should be prioritized by groups working on novel anti-inflammatory therapeutics targeting the leukotriene pathway.

Scaffold for Developing Selective 5-HT1A Receptor Ligands

Based on SAR studies demonstrating that cyclopentanol cores offer improved 5-HT1A/α1-adrenoceptor selectivity over other cyclic moieties [1], 3-phenylcyclopentan-1-ol serves as a strategic building block. Researchers aiming to design novel CNS-active compounds (e.g., for anxiety or depression) with minimized cardiovascular side effects will find this scaffold advantageous [1]. It allows for the rapid exploration of chemical space around a core known to favor a desirable selectivity profile.

Chiral Building Block for General Enantioselective Synthesis

Beyond its specific therapeutic applications, the documented method for obtaining optically pure enantiomers of this compound via an enzymatic process makes it a valuable general chiral building block [1]. It can be incorporated into more complex synthetic routes where a rigid, chiral cyclopentanol moiety is required. This is relevant for natural product synthesis, asymmetric catalysis, and the preparation of diverse chiral ligand libraries.

Quote Request

Request a Quote for 3-Phenylcyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.